12,12-dimethyl-5-(2-methylprop-2-enylsulfanyl)-4-prop-2-enyl-11-oxa-8-thia-4,6-diazatricyclo[7.4.0.02,7]trideca-1(9),2(7),5-trien-3-one
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Overview
Description
3-allyl-6,6-dimethyl-2-[(2-methyl-2-propenyl)sulfanyl]-3,5,6,8-tetrahydro-4H-pyrano[4’,3’:4,5]thieno[2,3-d]pyrimidin-4-one is a complex organic compound with a unique structure that includes multiple functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-allyl-6,6-dimethyl-2-[(2-methyl-2-propenyl)sulfanyl]-3,5,6,8-tetrahydro-4H-pyrano[4’,3’:4,5]thieno[2,3-d]pyrimidin-4-one involves multiple steps, starting from readily available precursorsSpecific reaction conditions such as temperature, solvents, and catalysts are crucial for optimizing the yield and purity of the final product .
Industrial Production Methods
Industrial production methods for this compound would likely involve scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions for large-scale reactions, ensuring the availability of high-purity starting materials, and implementing efficient purification techniques to obtain the desired product in large quantities .
Chemical Reactions Analysis
Types of Reactions
3-allyl-6,6-dimethyl-2-[(2-methyl-2-propenyl)sulfanyl]-3,5,6,8-tetrahydro-4H-pyrano[4’,3’:4,5]thieno[2,3-d]pyrimidin-4-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can target the double bonds or the sulfanyl group.
Substitution: The allyl and sulfanyl groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like sodium borohydride for reduction, and various nucleophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH need to be carefully controlled to achieve the desired transformations .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can introduce new functional groups into the molecule .
Scientific Research Applications
3-allyl-6,6-dimethyl-2-[(2-methyl-2-propenyl)sulfanyl]-3,5,6,8-tetrahydro-4H-pyrano[4’,3’:4,5]thieno[2,3-d]pyrimidin-4-one has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound’s unique structure makes it a candidate for studying biological interactions and pathways.
Industry: Used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 3-allyl-6,6-dimethyl-2-[(2-methyl-2-propenyl)sulfanyl]-3,5,6,8-tetrahydro-4H-pyrano[4’,3’:4,5]thieno[2,3-d]pyrimidin-4-one involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. Detailed studies are required to elucidate the exact molecular targets and pathways involved .
Comparison with Similar Compounds
Similar Compounds
- 3-allyl-5,6-dimethyl-2-thioxo-2,3-dihydrothieno[2,3-d]pyrimidin-4(1H)-one
- 3-allyl-6-methyl-5-phenyl-2-thioxo-2,3-dihydrothieno[2,3-d]pyrimidin-4(1H)-one
- 3-allyl-5-(4-benzylphenyl)-2-thioxo-2,3-dihydrothieno[2,3-d]pyrimidin-4(1H)-one
Uniqueness
The uniqueness of 3-allyl-6,6-dimethyl-2-[(2-methyl-2-propenyl)sulfanyl]-3,5,6,8-tetrahydro-4H-pyrano[4’,3’:4,5]thieno[2,3-d]pyrimidin-4-one lies in its specific combination of functional groups and structural features, which confer distinct chemical and biological properties compared to similar compounds .
Properties
CAS No. |
314042-04-1 |
---|---|
Molecular Formula |
C18H22N2O2S2 |
Molecular Weight |
362.5g/mol |
IUPAC Name |
12,12-dimethyl-5-(2-methylprop-2-enylsulfanyl)-4-prop-2-enyl-11-oxa-8-thia-4,6-diazatricyclo[7.4.0.02,7]trideca-1(9),2(7),5-trien-3-one |
InChI |
InChI=1S/C18H22N2O2S2/c1-6-7-20-16(21)14-12-8-18(4,5)22-9-13(12)24-15(14)19-17(20)23-10-11(2)3/h6H,1-2,7-10H2,3-5H3 |
InChI Key |
UMNVAGVTQZSORU-UHFFFAOYSA-N |
SMILES |
CC(=C)CSC1=NC2=C(C3=C(S2)COC(C3)(C)C)C(=O)N1CC=C |
Canonical SMILES |
CC(=C)CSC1=NC2=C(C3=C(S2)COC(C3)(C)C)C(=O)N1CC=C |
Origin of Product |
United States |
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